molecular formula C20H17FN2O3 B1662435 Synta66 CAS No. 835904-51-3

Synta66

Cat. No. B1662435
M. Wt: 352.4 g/mol
InChI Key: GFEIWXNLDKUWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synta66 (S66) is a CRAC (Ca2+ release-activated Ca2+) channel inhibitor that blocks SOCE (store-operated Ca2+ entry) upon Ca2+ depletion from intracellular stores by thapsigargin in human vascular smooth muscle cells (VSMCs) with high potency .


Synthesis Analysis

Synta66 is an inhibitor of Orai, which forms the pore of the CRAC channel .


Molecular Structure Analysis

Synta66 contains total 45 bond(s); 28 non-H bond(s), 19 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 secondary amide(s) (aromatic), 2 ether(s) (aromatic), and 1 Pyridine(s) .


Chemical Reactions Analysis

Synta66 (10 μM) nearly completely blocks the Ca2+ entry signal evoked by CaCl2 addition, whereas it moderately reduces Ca2+ mobilization from stores with 10% to 30% in platelet .


Physical And Chemical Properties Analysis

Synta66 is a solid substance with a molecular weight of 352.36 g/mol .

Scientific Research Applications

Blockage of Store-Operated Ca2+ Influx

Synta66 has been studied for its ability to block store-operated calcium (SOC) influx, particularly in the context of cancer research. Waldherr et al. (2020) found that Synta66 is a highly selective ligand for the Orai1 pore, effectively blocking store-operated calcium entry in glioblastoma cells. However, it did not reduce cell viability in the tested cell lines. This research suggests the potential of Synta66 as a precise tool to observe interference in store-operated Orai1 channel function in vitro and the resulting downstream effects, particularly in cancer research (Waldherr et al., 2020).

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEIWXNLDKUWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Synta66

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
L Waldherr, A Tiffner, D Mishra, M Sallinger, R Schober… - Cancers, 2020 - mdpi.com
… inhibitor Synta66 and … Synta66 is a highly selective ligand to the Orai1 pore and efficiently blocks store operated calcium entry in glioblastoma cells. Still, in the tested cell lines, Synta66 …
Number of citations: 27 www.mdpi.com
H Appleby, H Gaunt, S Jansz, A Hyman… - The FASEB …, 2014 - Wiley Online Library
Store‐operated CRAC (SOC) channels have been suggested as drivers of tumour expansion. The aim of this study was to determine the effectiveness of a putatively specific SOC …
Number of citations: 1 faseb.onlinelibrary.wiley.com
I Azimi, AH Bong, GXH Poo, K Armitage, D Lok… - Cellular and Molecular …, 2018 - Springer
… The differential effects of Synta66 and YM58483 were also apparent when proliferation was … and absence of YM58483 and Synta66 for 3 days, where YM58483, but not Synta66, had a …
Number of citations: 39 link.springer.com
S Chaki, I Alkanfari, S Roy, A Amponnawarat… - Frontiers in …, 2022 - frontiersin.org
… We also tested the effects of Synta66 on SP-induced … if Synta66 inhibits cytokine production and the recruitment of inflammatory cells in vivo. Mice were injected (ip) with Synta66 prior to …
Number of citations: 8 www.frontiersin.org
X Zhang, P Xin, RE Yoast, SM Emrich, MT Johnson… - Cell calcium, 2020 - Elsevier
… 10 μM Synta66 was applied to the bath when current reached steady state. At the end of … (at −100 mV) before and after addition of Synta66 represented as boxplots with the 25th to 75th …
Number of citations: 81 www.sciencedirect.com
R van Kruchten, A Braun, MAH Feijge… - … , and vascular biology, 2012 - Am Heart Assoc
… diphenylborate, and MRS1845 and the novel compounds, Synta66 and GSK-7975A. The potency of SOCE inhibition was in the order of Synta66>2-aminoethyl diphenylborate>GSK-…
Number of citations: 53 www.ahajournals.org
GXH Poo, I Azimi, SJ Roberts-Thomson, GR Monteith - 2017 - figshare.utas.edu.au
… Aims: To assess the effects of the selective SOCE inhibitors YM-58483 and Synta66 on calcium influx mediated by the Ca2+ store pump inhibitor cyclopiazonic acid (CPA), the …
Number of citations: 2 figshare.utas.edu.au
F Ye, Y Jiang, Y Zong, J Zhang, C Zhu, Y Yang… - Immunology Letters, 2022 - Elsevier
… U73122, 2-APB, and synta66 were used to explore whether … Meanwhile, synta66 reduced the voltage-dependent currents … U73122, 2-APB, and synta66 on the currents in MRGPRB2 −/− …
Number of citations: 3 www.sciencedirect.com
JW Heemskerk - Platelet procoagulant activity: focus on calcium entry …, 2013 - Citeseer
… washed human platelets, 2APB, Synta66, and GSK-7975A effectively … Both 2APB and Synta66 abrogated GPVI-induced Ca2+ … Synta66 has been shown to block ICRAC currents in mast …
Number of citations: 3 citeseerx.ist.psu.edu
YS Wang, TK Yeh, WC Chang, JP Liou, YM Liu… - European Journal of …, 2022 - Elsevier
… (A) Selected time points from the time-lapse images represent the inhibition effect of MPT0M004 (8a), Synta66 or 2-APB post-treatment on TG-induced STIM1-Orai1 interaction. Images …
Number of citations: 9 www.sciencedirect.com

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